



# Application Note: Structure Confirmation of Pachysamine M using 1D and 2D NMR Spectroscopy

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Compound of Interest		
Compound Name:	Pachysamine M	
Cat. No.:	B593480	Get Quote

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#### **Abstract**

This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **Pachysamine M**, a steroidal alkaloid. High-resolution <sup>1</sup>H and <sup>13</sup>C NMR, in conjunction with 2D correlation experiments (COSY, HSQC, and HMBC), provide unambiguous evidence for the molecular structure, including the steroidal backbone, the side chain, and the placement of functional groups. This document provides detailed experimental protocols and a comprehensive analysis of the NMR data, demonstrating a robust workflow for the structural elucidation of complex natural products.

#### Introduction

**Pachysamine M** is a pregnane-type steroidal alkaloid isolated from Pachysandra axillaris. The structural complexity of such natural products necessitates the use of powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the constitution and stereochemistry of organic molecules in solution.[1][2] 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while 2D NMR experiments establish connectivity between atoms.[3][4]



This application note presents a systematic approach to confirm the structure of **Pachysamine M** (Figure 1) using a suite of NMR experiments.

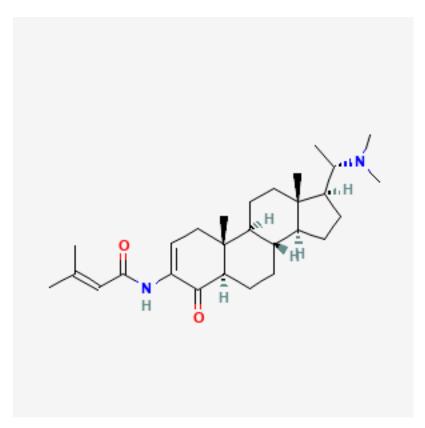


Figure 1. Chemical Structure of Pachysamine M.

# **Experimental Protocols Sample Preparation**

- Sample Weighing: Accurately weigh approximately 5 mg of purified Pachysamine M.
- Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent should be based on the solubility of the compound.
- Sample Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

#### **NMR Data Acquisition**

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.



• ¹H NMR:

• Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 8

o Increments: 256

Spectral Width (F1 and F2): 12 ppm

• HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

• Number of Scans: 16



o Increments: 256

¹J(C,H) Coupling Constant: 145 Hz

Spectral Width (F2): 12 ppm

Spectral Width (F1): 180 ppm

• HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgplpndqf

Number of Scans: 64

o Increments: 256

Long-range Coupling Constant: 8 Hz

Spectral Width (F2): 12 ppm

Spectral Width (F1): 220 ppm

#### **Data Presentation and Interpretation**

The following tables summarize the hypothetical <sup>1</sup>H and <sup>13</sup>C NMR data for **Pachysamine M**, along with key 2D correlations.

# Table 1: <sup>1</sup>H NMR Data for Pachysamine M (500 MHz, CDCl<sub>3</sub>)



Position	δΗ (ррт)	Multiplicity	J (Hz)	Integration
2	6.85	S	-	1H
1'	5.30	S	-	1H
20	2.55	m	-	1H
21	1.05	d	6.8	3H
N-Me <sub>2</sub>	2.25	S	-	6H
2"	2.18	S	-	3H
3"	1.95	S	-	3H
18	0.65	S	-	3H
19	1.20	S	-	3H

Table 2: <sup>13</sup>C NMR Data for Pachysamine M (125 MHz, CDCl<sub>3</sub>)



Position	δC (ppm)	DEPT
1	36.2	CH <sub>2</sub>
2	140.1	СН
3	148.5	С
4	199.5	С
5	50.1	СН
6	28.5	CH <sub>2</sub>
7	31.9	CH <sub>2</sub>
8	35.5	СН
9	54.2	СН
10	38.7	С
11	21.1	CH <sub>2</sub>
12	39.8	CH2
13	43.5	С
14	56.4	СН
15	24.3	CH <sub>2</sub>
16	27.8	CH <sub>2</sub>
17	62.1	СН
18	12.5	CH₃
19	19.3	CH₃
20	68.2	СН
21	15.8	CH₃
N-Me <sub>2</sub>	40.5	CH₃
C=O	165.4	С



1'	118.2	СН
2'	155.6	С
2"	27.5	CH₃
3"	20.8	CH₃

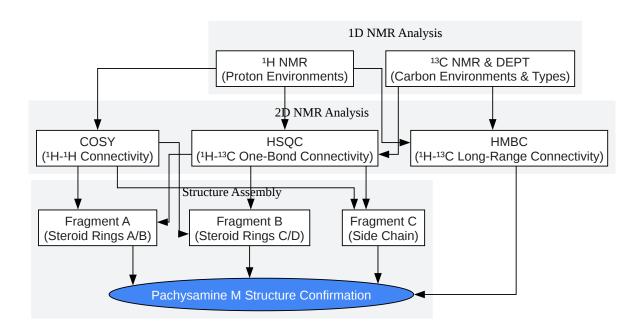
Table 3: Key 2D NMR Correlations for Pachysamine M

Proton(s)	COSY Correlations	HSQC Correlation (13C)	HMBC Correlations
H-2 (6.85)	-	C-2 (140.1)	C-1, C-3, C-4, C-10
H-1' (5.30)	H-2", H-3"	C-1' (118.2)	C=O, C-2', C-2", C-3"
H-20 (2.55)	H-17, H-21	C-20 (68.2)	C-13, C-17, C-21
H-21 (1.05)	H-20	C-21 (15.8)	C-17, C-20
N-Me <sub>2</sub> (2.25)	-	N-Me <sub>2</sub> (40.5)	C-20
H-18 (0.65)	-	C-18 (12.5)	C-12, C-13, C-14, C- 17
H-19 (1.20)	-	C-19 (19.3)	C-1, C-5, C-9, C-10

#### **Structure Confirmation Workflow**

The following diagram illustrates the logical workflow for the structure confirmation of **Pachysamine M** using the acquired NMR data.





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A logical workflow for NMR-based structure elucidation.

## **Detailed Interpretation**

- ¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of different proton environments, their multiplicities, and integrations. Key signals include the olefinic proton H-2, characteristic methyl singlets for H-18 and H-19, and the dimethylamino group. The ¹³C NMR spectrum, in conjunction with DEPT experiments, indicates the presence of methyl, methylene, methine, and quaternary carbons, including a ketone carbonyl (C-4) and an amide carbonyl.
- HSQC: The HSQC spectrum correlates each proton to its directly attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in Tables 1 and 2.

### Methodological & Application



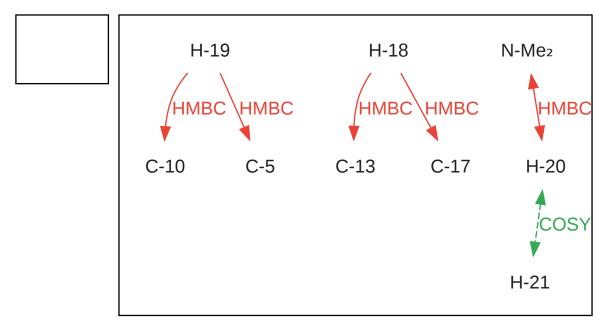


- COSY: The COSY spectrum reveals proton-proton coupling networks, which are crucial for
  establishing the connectivity within different fragments of the molecule. For example,
  correlations within the steroid rings can be traced, and the coupling between H-20 and H-21
  confirms the ethylamino side chain fragment.
- HMBC: The HMBC spectrum is pivotal for connecting the different structural fragments by showing correlations between protons and carbons that are two or three bonds apart.[5][6]
   Key HMBC correlations confirming the structure of Pachysamine M include:
  - The correlation between the methyl protons H-19 and carbons C-1, C-5, C-9, and C-10, which confirms the A/B ring junction.
  - The correlation between the methyl protons H-18 and carbons C-12, C-13, C-14, and C-17, which establishes the C/D ring junction.
  - The correlation from the N-methyl protons to C-20, confirming the attachment of the dimethylamino group.
  - Correlations from H-2 to C-4 and C-10, and from H-1' to the amide carbonyl, which piece together the enamide functionality in ring A.

The following diagram illustrates key HMBC and COSY correlations that are instrumental in assembling the final structure of **Pachysamine M**.



#### Key COSY and HMBC Correlations for Pachysamine M



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Key HMBC and COSY correlations in **Pachysamine M**.

#### Conclusion

The collective data from 1D and 2D NMR experiments provide a comprehensive and unambiguous confirmation of the structure of **Pachysamine M**. The systematic application of <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC NMR allows for the complete assignment of all proton and carbon signals and establishes the connectivity throughout the molecule. This workflow is a powerful and reliable method for the structural elucidation of complex natural products, which is a critical step in drug discovery and development.

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